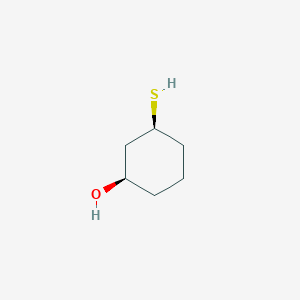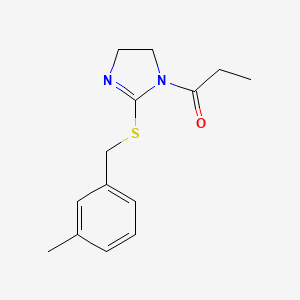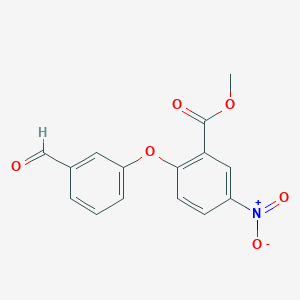
Methyl 2-(3-formylphenoxy)-5-nitrobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(3-formylphenoxy)-5-nitrobenzenecarboxylate” is a chemical compound with the CAS Number: 886360-75-4. It has a molecular weight of 301.26 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H11NO6 . The InChI Code is 1S/C15H11NO6/c1-21-15(18)13-8-11(16(19)20)5-6-14(13)22-12-4-2-3-10(7-12)9-17/h2-9H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point range of 103 - 105 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of Phenothiazines : Compounds similar to Methyl 2-(3-formylphenoxy)-5-nitrobenzenecarboxylate have been utilized in the synthesis of phenothiazines, which are significant due to their wide spectrum of pharmacological activities. The Smiles rearrangement, a chemical reaction involving the transformation of sulfides to phenothiazines, highlights the utility of these compounds in synthesizing biologically active molecules with potential applications in medicinal chemistry (Gautam, Gupta, Gautam, & Gupta, 2000).
Nitroarene Reduction : Research into the reduction of nitroarenes, a category to which this compound relates, has implications for the synthesis of aminoarenes. These transformations are critical in the production of various pharmaceuticals and fine chemicals, showcasing the relevance of understanding the chemical properties and reactivity of nitro-containing compounds (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propiedades
IUPAC Name |
methyl 2-(3-formylphenoxy)-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-15(18)13-8-11(16(19)20)5-6-14(13)22-12-4-2-3-10(7-12)9-17/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVTUFDGMNVPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985377.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2985379.png)
![N-(1-cyanocyclopentyl)-2-[4-(2,3-dihydro-1H-inden-5-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B2985380.png)
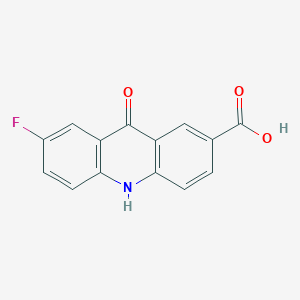
![ethyl 4-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2985387.png)
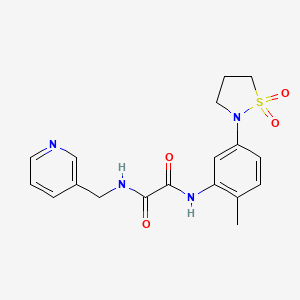
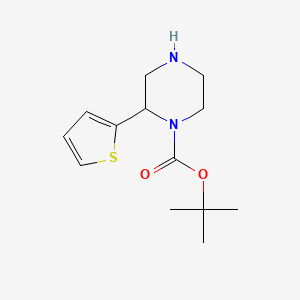
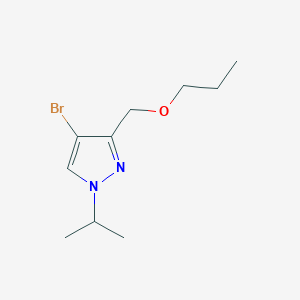
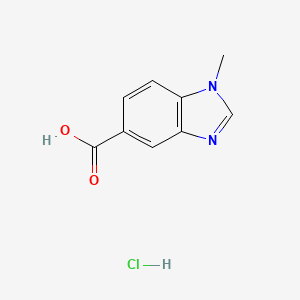
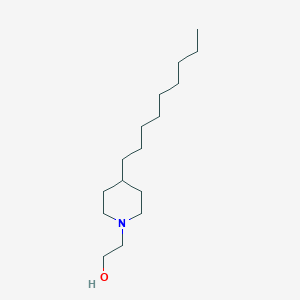
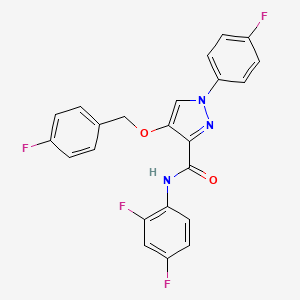
![N-(3,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2985396.png)
